molecular formula C22H18N4O4 B12037509 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate CAS No. 477728-85-1

2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate

Cat. No.: B12037509
CAS No.: 477728-85-1
M. Wt: 402.4 g/mol
InChI Key: GBEVBLMAKLGOKI-HWBYCEQYSA-N
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Description

2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cinnamate moiety linked to a phenyl ring substituted with a methoxy group and a hydrazono group attached to a pyrazine carbonyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-formylphenyl cinnamate with pyrazine-2-carbohydrazide under acidic or basic conditions to form the hydrazono linkage. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl cinnamates.

Scientific Research Applications

2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The cinnamate moiety may interact with cellular receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl acetate
  • 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-chlorobenzoate

Uniqueness

2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

477728-85-1

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C22H18N4O4/c1-29-20-13-17(14-25-26-22(28)18-15-23-11-12-24-18)7-9-19(20)30-21(27)10-8-16-5-3-2-4-6-16/h2-15H,1H3,(H,26,28)/b10-8+,25-14+

InChI Key

GBEVBLMAKLGOKI-HWBYCEQYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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